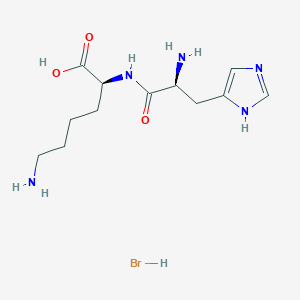

H-His-Lys-OH.HBr

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“H-His-Lys-OH.HBr” is a compound with the molecular formula C12H22BrN5O3 . It is a metabolite of GHK (H-3510) observed in rat plasma . Proteins are used in routine laboratory procedures such as binding enzymes or coupling peptides to carrier proteins .

Synthesis Analysis

The synthesis of similar peptides has been reported in the literature . The peptide chain is extended from the C-terminus by synthesizing N2, N6-dicarbobenzoxylysine [N2,N6-(Cbz)2Lys] and N6-carbobenzoxylysine (N6-CbzLys) methyl ester hydrochloride and condensing them by the mixed anhydride method .

Molecular Structure Analysis

The molecular structure of “this compound” is detailed in various databases . The molecular weight of the compound is 364.24 g/mol .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are detailed in various databases . The compound has a molecular weight of 364.24 g/mol .

科学研究应用

反应动力学和动力学:研究已经探索了涉及 H-His-Lys-OH.HBr 等化合物的反应动力学。例如,已经研究了 OH + HBr 反应,研究结果表明对大气化学和类似反应的动力学具有重大意义 (Ravishankara、Wine 和 Wells,1985)。

生物相互作用和抗肿瘤活性:研究已经调查了组氨酸和赖氨酸等氨基酸与其他分子的结合相互作用,阐明了它们在生物系统中的作用和潜在的抗肿瘤活性 (Fornarini 等,2020)。

生物膜中的质子传导:研究重点关注了组氨酸和赖氨酸在质子传导中的作用,特别是在生物膜的背景下。这对于理解细胞过程和生物分子的功能至关重要 (Leberle 和 Zundel,1990)。

蛋白质中的氢键:对蛋白质中侧链之间的氢键的研究,包括涉及组氨酸和赖氨酸的氢键,对理解蛋白质结构和功能具有重要意义 (Kristof 和 Zundel,1980)。

染色质结构和蛋白质相互作用:对组蛋白 H4 在赖氨酸 16 (H4-K16Ac) 上的乙酰化的研究揭示了染色质结构以及染色质和非组蛋白之间的相互作用,这对于理解基因调控和表达至关重要 (Shogren-Knaak 等,2006)。

未来方向

作用机制

Target of Action

H-His-Lys-OH.HBr is primarily a metabolite of GHK (H-3510) observed in rat plasma It’s known that peptides like this one are used in routine laboratory procedures such as binding enzymes or coupling peptides to carrier proteins .

Mode of Action

The specific mode of action of H-His-Lys-OHGiven its nature as a peptide, it likely interacts with its targets through binding mechanisms, potentially influencing the function of enzymes or carrier proteins .

Biochemical Pathways

The specific biochemical pathways affected by H-His-Lys-OHPeptides like this one are known to play essential roles in various biochemical functions, including developing relationships between proteins and other cellular components .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of H-His-Lys-OHIts storage temperature is less than -15°c, suggesting that it may require specific conditions for optimal stability .

Result of Action

The specific molecular and cellular effects of H-His-Lys-OHAs a metabolite of ghk, it may play a role in the metabolic processes associated with this compound .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of H-His-Lys-OHIts storage temperature suggests that it may be sensitive to temperature changes .

生化分析

Biochemical Properties

H-His-Lys-OH.HBr interacts with various enzymes, proteins, and other biomolecules. It is a metabolite of GHK (H-3510) observed in rat plasma . It is used in routine laboratory procedures such as binding enzymes or coupling peptides to carrier proteins .

Cellular Effects

The effects of H-His-Lys-OHIt is known that proteins, including this dipeptide, play crucial roles in developing relationships between proteins and other cellular components .

Molecular Mechanism

The exact molecular mechanism of H-His-Lys-OHIt is known that it interacts with various biomolecules, potentially influencing enzyme activity and gene expression .

属性

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O3.BrH/c13-4-2-1-3-10(12(19)20)17-11(18)9(14)5-8-6-15-7-16-8;/h6-7,9-10H,1-5,13-14H2,(H,15,16)(H,17,18)(H,19,20);1H/t9-,10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMPABBFCFUXFV-IYPAPVHQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BrN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B1146324.png)

![N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline](/img/structure/B1146327.png)

![4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose](/img/structure/B1146335.png)

![[2-[(3S,5R,8R,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1146336.png)